molecular formula C19H20Cl2N6 B2919955 N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179494-28-0

N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2919955
CAS No.: 1179494-28-0
M. Wt: 403.31
InChI Key: BTMVKMKMJROLLG-UHFFFAOYSA-N
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Description

N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS 1179494-28-0) is a high-purity small molecule research compound belonging to the 1,3,5-triazine-2,4-diamine family. This derivative, with a molecular formula of C19H20Cl2N6 and a molecular weight of 403.31 g/mol, is provided as a hydrochloride salt to enhance stability and solubility . The compound features a 1,3,5-triazine core substituted with a 3-chlorophenyl group, a phenyl group, and a pyrrolidine ring, a structural motif known to be of significant interest in medicinal chemistry . Structurally related 1,3,5-triazine-2,4,6-triamine compounds have been described in patents for their potential in the treatment of diabetes and metabolic syndrome, indicating the therapeutic relevance of this chemical class . Furthermore, published research in Bioorganic and Medicinal Chemistry Letters has explored similar N4-phenyl modified 6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines for their ability to inhibit the enzyme glucocerebrosidase, highlighting their potential as small-molecule chemical chaperones for Gaucher disease research . The presence of the pyrrolidine heterocycle is a common feature in pharmacologically active compounds and is known to influence the molecule's electronic distribution and binding characteristics . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-N-(3-chlorophenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6.ClH/c20-14-7-6-10-16(13-14)22-18-23-17(21-15-8-2-1-3-9-15)24-19(25-18)26-11-4-5-12-26;/h1-3,6-10,13H,4-5,11-12H2,(H2,21,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMVKMKMJROLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring with various substituents that enhance its biological activity. Key structural characteristics include:

  • Triazine Core : Central to its activity.
  • Chlorophenyl and Phenyl Groups : Contribute to lipophilicity and receptor interactions.
  • Pyrrolidine Moiety : May enhance binding affinity to biological targets.
PropertyValue
Molecular FormulaC19H21ClN6·HCl
Molecular Weight409.9 g/mol
XLogP34.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7

While specific mechanisms for this compound are not fully elucidated, similar triazine derivatives have shown promising results in inhibiting key enzymes involved in various metabolic pathways. For instance, modifications to triazine compounds have demonstrated enhanced inhibition of glucocerebrosidase, which is crucial for glycosphingolipid metabolism .

Anticancer Potential

Research indicates that triazine derivatives exhibit significant anticancer activity. For example:

  • In Vitro Studies : Compounds similar to N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine have shown potent activity against melanoma cell lines (GI50 = 3.3×1083.3\times 10^{-8} M) and other cancer types .
  • Mechanisms : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of the EGFR pathway, which is critical in many cancers .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor:

  • Glucocerebrosidase Inhibition : Similar triazines have been studied for their ability to inhibit glucocerebrosidase, which could be beneficial in treating Gaucher's disease and other metabolic syndromes.

Case Studies

Several studies have investigated the biological effects of related triazine compounds:

  • Study on Antitumor Activity :
    • A series of 2,4-diamino-triazines were synthesized and tested for anticancer activity. The most active compound showed significant inhibition against various cancer cell lines .
  • Kinase Inhibition Studies :
    • Triazine derivatives have been explored as kinase inhibitors due to their ability to bind ATP-binding sites effectively. This class of compounds has shown promise in targeting dysregulated kinases involved in cancer progression .

Scientific Research Applications

N2-(3-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a research compound with a variety of potential applications, particularly in the development of anticancer and antimicrobial agents. This article aims to provide a detailed overview of its scientific research applications, drawing from verified sources.

Triazine derivatives are known for diverse biological activities, and N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is no exception.

Anticancer Activity

Research indicates that a related compound, N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the growth of several cancer cell lines.

Cell LineInhibition Percentage
HCT116 (colon cancer)86.27%
RXF 393 (renal cancer)64.68%

These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents.

Antimicrobial Activity

Triazine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound has moderate activity against various bacterial strains, indicating potential applications in treating infections.

Disclaimer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N2-(3,5-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

  • Structural Differences :
    • N2 substituent : 3,5-dimethylphenyl (electron-donating methyl groups) vs. 3-chlorophenyl (electron-withdrawing Cl).
    • N4 substituent : 3-methoxyphenyl (methoxy group enhances hydrophilicity) vs. phenyl (simple hydrophobic aryl group).
  • Physicochemical Properties: Molecular weight: 426.9 g/mol (vs. The methoxy group may improve solubility compared to the target compound’s unsubstituted phenyl group.
  • Functional Implications :
    • Methyl and methoxy groups could reduce binding affinity to targets requiring electron-deficient aromatic interactions. The hydrochloride salt in both compounds ensures comparable solubility profiles .

6-Chloro-2-N,2-N-dimethyl-4-N-(1-phenylethyl)-1,3,5-triazine-2,4-diamine

  • Structural Differences: Position 6: Chloro substituent (leaving group) vs. pyrrolidin-1-yl (non-leaving, hydrogen-bonding group). N2 substituent: Dimethylamine (small, basic group) vs. 3-chlorophenyl (bulky aryl group). N4 substituent: 1-Phenylethyl (flexible hydrophobic chain) vs. phenyl (rigid aryl group).
  • Functional Implications: The chloro group at position 6 may render this compound more reactive in substitution reactions, whereas the pyrrolidine in the target compound likely enhances metabolic stability.

N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine

  • Structural Differences :
    • N2 substituent : 4-Fluorophenyl (bioisostere of Cl) vs. 3-chlorophenyl.
    • Position 6 : Piperazinylmethyl (basic, polar group) vs. pyrrolidin-1-yl (less basic, cyclic amine).
  • Functional Implications :
    • Fluorine’s smaller size and higher electronegativity may alter target selectivity compared to chlorine. The piperazinyl group could improve solubility but may also introduce off-target interactions due to its basicity .

Research Implications

  • Electron Effects : The 3-chlorophenyl group in the target compound offers stronger electron-withdrawing properties than methyl/methoxy or fluorine, which may optimize interactions with electron-rich binding pockets.
  • Solubility : Hydrochloride salts and polar groups (e.g., methoxy, piperazinyl) improve aqueous solubility, critical for drug delivery.
  • Metabolic Stability : Pyrrolidin-1-yl and cyclic amines may resist oxidative metabolism better than linear alkylamines or chloro groups.

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